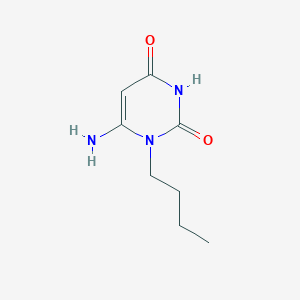
6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
“6-Amino-1-butyl-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C8H13N3O21. It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.Molecular Structure Analysis
The molecular structure of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” include a density of 1.2±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction of 1.577, molar refractivity of 72.6±0.4 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 5, #Rule of 5 Violations: 0, ACD/LogP: 0.23, ACD/LogD (pH 5.5): 0.26, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 30.15, ACD/LogD (pH 7.4): 0.32, ACD/BCF (pH 7.4): 1.01, ACD/KOC (pH 7.4): 34.49, Polar Surface Area: 87 Å2, Polarizability: 28.8±0.5 10-24 cm3, Surface Tension: 53.7±5.0 dyne/cm, Molar Volume: 219.0±5.0 cm34.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antiviral Applications
- Field : Medical Chemistry
- Application Summary : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as antiviral agents .
- Methods of Application : The main sections discuss the synthetic routes to obtain substituted pyrimidopyrimidines .
- Results : Compounds of this class of heterocycles containing a significant characteristic scaffold and possessing a wide range of biological characteristics .
Antitumor Applications
- Field : Medical Chemistry
- Application Summary : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Methods of Application : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity towards PARP-1 .
- Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors .
Antimicrobial Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidine derivatives have numerous antimicrobial applications, such as antibacterial, anti-Toxoplasma, fungicidal and antimalarial applications .
- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
- Results : The results would also depend on the specific derivative and its intended use .
Antidepressant Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antidepressant effects .
- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
- Results : The results would also depend on the specific derivative and its intended use .
Antiplatelet Applications
- Field : Medical Chemistry
- Application Summary : Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiplatelet effects .
- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
- Results : The results would also depend on the specific derivative and its intended use .
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.
Zukünftige Richtungen
The future directions of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” are not clear from the web search results. However, it’s worth noting that similar compounds have been applied on a large scale in the medical and pharmaceutical fields2. This suggests that “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” may also have potential applications in these areas.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to relevant scientific literature or consult with a chemistry expert.
Eigenschaften
IUPAC Name |
6-amino-1-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLKULBTBPLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368622 | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
CAS RN |
53681-49-5 | |
| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

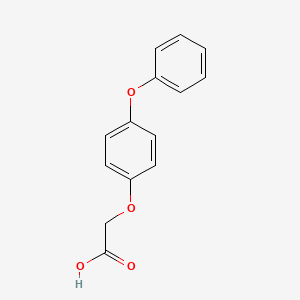
![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
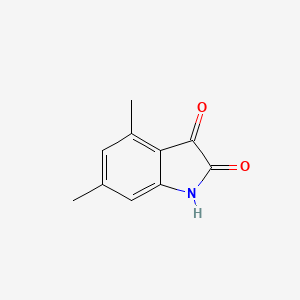
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
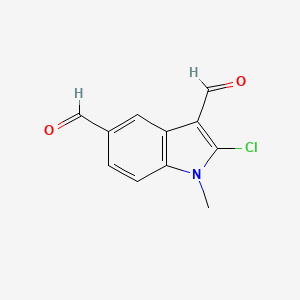
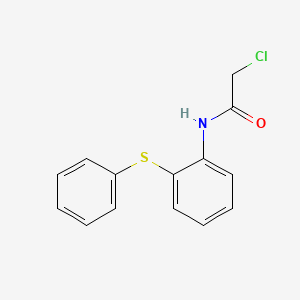
![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)